4,5-dimethoxy-2-nitro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4,5-dimethoxy-2-nitro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c1-28-17-8-13(16(24(26)27)9-18(17)29-2)20(25)21-19-14-10-30-11-15(14)22-23(19)12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGBFCKUYBYUNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4,5-dimethoxy-2-nitro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a notable member of the pyrazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Information
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 368.39 g/mol
Antitumor Activity
Research indicates that compounds within the pyrazole class exhibit significant antitumor properties . A study by Xia et al. (2022) demonstrated that derivatives of pyrazole could induce apoptosis in cancer cells, with some compounds showing IC values as low as 49.85 μM against specific cancer cell lines .
Acetylcholinesterase Inhibition
The compound has also been evaluated for its potential as an acetylcholinesterase inhibitor , which is crucial for treating neurodegenerative diseases like Alzheimer's. A related study highlighted that certain derivatives exhibited moderate inhibition against acetylcholinesterase, suggesting a possible neuroprotective role .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression in cancer cells.
- Induction of Apoptosis : It has been shown to activate apoptotic pathways in various cancer cell lines.
- Cholinergic Modulation : By inhibiting acetylcholinesterase, it may enhance cholinergic transmission, potentially benefiting cognitive function.
Case Studies and Experimental Data
Several studies have reported on the biological efficacy of similar compounds. Below is a summary table highlighting key findings from various research articles:
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4,5-dimethoxy-2-nitro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide?
- Methodological Answer : The synthesis typically involves cyclization of substituted thioketones with hydrazines to form the thieno[3,4-c]pyrazole core, followed by benzamide coupling. Key steps include:
- Cyclization : Use NaH in DMF at 80–100°C for 12–24 hours to ensure complete ring closure (reaction yield ~60–75%) .
- Benzamide Coupling : React the pyrazole intermediate with 4,5-dimethoxy-2-nitrobenzoyl chloride in dry THF under N₂, using Et₃N as a base at 0°C to room temperature (yield ~50–65%) .
Solvent choice (e.g., DMF for cyclization, THF for coupling) and stoichiometric ratios (1:1.2 for benzoyl chloride) are critical for purity.
Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Analyze the thieno[3,4-c]pyrazole proton environment (δ 6.8–7.5 ppm for aromatic protons, δ 4.2–4.8 ppm for dihydro protons). The nitro group deshields adjacent methoxy groups (δ 3.9–4.1 ppm) .
- X-ray Crystallography : Resolve the dihedral angle between the benzamide and pyrazole moieties (typically 45–60°), confirming steric interactions .
- HRMS : Validate molecular weight (expected [M+H]⁺ ~530–540 Da) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) with ATP-concentration gradients .
- Antimicrobial Testing : Use microbroth dilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 1–100 µM concentrations .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with 48-hour exposure .
Advanced Research Questions
Q. How can reaction mechanisms for unexpected byproducts (e.g., nitro group reduction) during synthesis be investigated?
- Methodological Answer :
- Isolation and Characterization : Use preparative HPLC to isolate byproducts, followed by ¹⁵N NMR to track nitro group integrity .
- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy (focus on NO₂ stretching bands ~1520 cm⁻¹) under varying H₂O/DMF ratios to identify hydrolysis pathways .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to compare activation energies of desired vs. side reactions .
Q. How can contradictions in spectral data (e.g., ambiguous NOESY correlations) be resolved?
- Methodological Answer :
- Variable Temperature NMR : Perform experiments at 25°C and −40°C to detect conformational flexibility in the dihydrothieno ring .
- Isotopic Labeling : Synthesize ¹³C-labeled benzamide to clarify coupling patterns in HSQC spectra .
- Synchrotron XRD : High-resolution crystallography (beamline λ = 0.7–1.0 Å) to resolve electron density ambiguities near the nitro group .
Q. What strategies optimize regioselectivity in functionalizing the thieno[3,4-c]pyrazole core?
- Methodological Answer :
- Directing Groups : Introduce a temporary acetyl group at C-5 to block undesired electrophilic substitution .
- Microwave-Assisted Synthesis : Use 150°C/10 min pulses to enhance activation of the C-3 position for benzamide coupling (yield improvement ~20%) .
- Protecting Group Chemistry : Employ Boc-protected amines to prevent side reactions during nitro group introduction .
Q. How can computational methods predict biological targets and binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with kinase PDB structures (e.g., 4Y0) to simulate binding poses, focusing on H-bond interactions with the nitro and methoxy groups .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex (RMSD < 2.0 Å indicates strong binding) .
- Pharmacophore Modeling : Map electrostatic potential surfaces (EPS) to identify key interactions with ATP-binding pockets .
Q. What experimental designs address low solubility in biological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PEG-400 (1:4 v/v) to maintain solubility at 10 mM stock concentrations .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) via emulsion-diffusion to enhance cellular uptake .
- Pro-drug Synthesis : Introduce a hydrolyzable ester at the methoxy group to improve aqueous solubility (post-hydrolysis activation) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
